Tandospirone hydrochloride

概要

説明

タンドスピロン塩酸塩は、主に日本と中国で使用されている抗不安薬および抗うつ薬です。 それはアザピロン系薬物に属し、ブスピロンやゲピロンなどの他のアザピロンと密接に関連しています . タンドスピロン塩酸塩は、その治療効果において重要な役割を果たす5-HT1A受容体に対する選択的 部分アゴニスト活性で知られています .

準備方法

合成経路と反応条件

タンドスピロン塩酸塩の合成には、いくつかの重要なステップが含まれます。最初に、NA無水物が照明条件下で転位を受けます。転位生成物は次に、1-(4-アミノブチル)-4-(2-ピリミジル)ピペラジンと縮合されます。得られた生成物は、炭素上のパラジウム(Pd / C)の存在下で還元されてタンドスピロンが生成されます。 最後に、タンドスピロンは酸と反応させてタンドスピロン塩酸塩を生成します .

工業生産方法

タンドスピロン塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。反応条件は、特別な設備要件を回避するために穏やかに維持されます。 プロセスで使用される溶媒はリサイクルすることができ、生産をより費用対効果の高いものにし、環境に優しいものになります .

化学反応の分析

Key Reaction Steps

-

Catalytic Hydrogenation

-

Starting Material : cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (1 )

-

Product : Norbornane-2exo,3exo-dicarboxylic acid-anhydride (2 )

-

Conditions : Hydrogenation under catalytic conditions.

-

-

Imide Formation

-

Reaction : 2 reacted with aqueous ammonia to form 3 (exo-2,3-norbornanedicarboximide).

-

-

Alkylation

Mechanistic Insights

-

Catalyst : Palladium-based catalysts facilitate C-C bond formation.

-

Selectivity : The process allows stereoselective synthesis of exo-substituted derivatives.

-

Applications : These analogs may exhibit modified biological activity, such as altered receptor binding profiles .

Optimization of Reaction Conditions

Patent data highlight the importance of temperature control in synthesis. For example, in the preparation of tandospirone citrate , reaction temperatures significantly impact yield and product quality:

| Temperature (°C) | Yield (%) | Remarks |

|---|---|---|

| 115 ± 2 | 45 ± 5 | Lower yield |

| 125 ± 2 | 90 ± 5 | Optimal yield, good product properties |

| 135 ± 2 | 90 ± 5 | Slightly darker product |

| 145 ± 2 | 87 ± 5 | Higher energy consumption |

| 155 ± 2 | 80 ± 5 | Darker color, higher energy demands |

Higher temperatures (≥125°C) improve yields but may compromise product purity due to increased side reactions .

Structural and Analytical Data

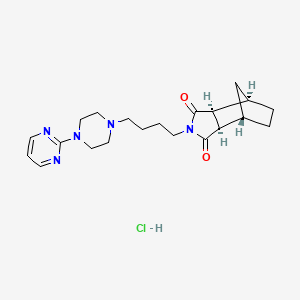

Tandospirone hydrochloride’s molecular formula is C₂₁H₂₉N₅O₂·HCl , with a molecular weight of 419.95 g/mol . Key analytical parameters include:

科学的研究の応用

Anxiolytic Effects

Tandospirone is predominantly used for the treatment of anxiety disorders, including generalized anxiety disorder (GAD). It functions as a selective agonist for the 5-HT_1A receptor, which plays a crucial role in modulating serotonin levels in the brain. Research indicates that tandospirone effectively reduces anxiety symptoms without the sedative effects commonly associated with other anxiolytics.

Case Study: Alzheimer’s Disease

A prospective cohort study investigated the efficacy of tandospirone in combination with donepezil hydrochloride for treating anxiety symptoms in Alzheimer's patients. Over 12 weeks, patients receiving the combination therapy showed significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores compared to those on monotherapy with donepezil alone, indicating improved management of anxiety symptoms in this demographic .

Augmentation in Depression Treatment

Tandospirone is also utilized as an augmentation strategy for patients with depression. It has been shown to enhance the effects of traditional antidepressants such as fluoxetine and clomipramine.

Research Findings

A study demonstrated that combining tandospirone with venlafaxine improved outcomes for patients experiencing somatic symptoms of depression. The combined group exhibited better overall efficacy and safety profiles than those receiving venlafaxine alone .

Respiratory Depression Mitigation

Recent studies have highlighted tandospirone's potential to mitigate respiratory depression induced by anesthetics like fentanyl and midazolam. This application is particularly relevant in clinical settings where patients are at risk of respiratory complications during sedation.

Experimental Study

In a controlled animal study, tandospirone significantly reduced fentanyl-induced respiratory depression. Rats treated with tandospirone exhibited less decline in oxygen saturation levels compared to controls, suggesting its potential utility as a protective agent against respiratory side effects during anesthesia .

Cognitive Symptom Management

Tandospirone has been explored as an adjunctive treatment for cognitive symptoms associated with schizophrenia. Its serotonergic activity may contribute to improvements in cognitive function and overall quality of life for affected individuals.

Clinical Observations

In cases where tandospirone was added to standard antipsychotic treatments, patients reported notable enhancements in cognitive performance and reductions in negative symptoms over time .

Pharmacokinetics and Mechanisms of Action

Understanding the pharmacokinetics of tandospirone is essential for optimizing its therapeutic use. Research indicates that its absorption characteristics and bioavailability can significantly influence clinical outcomes.

Key Insights

- Tandospirone exhibits a favorable pharmacokinetic profile, enabling effective dosing regimens.

- Studies suggest that its mechanism involves modulation of serotonin pathways, which underpins its anxiolytic and antidepressant effects .

Summary Table of Applications

作用機序

タンドスピロン塩酸塩は、5-HT1A受容体に対する選択的 部分アゴニストとして作用します。この受容体は、脳内のセロトニンレベルの調節に関与しています。5-HT1A受容体を部分的に活性化することにより、タンドスピロン塩酸塩は不安やうつ病の症状を軽減するのに役立ちます。 5-HT2A、5-HT2C、D2受容体などの他の受容体に対する親和性は比較的弱いです .

類似の化合物との比較

タンドスピロン塩酸塩は、ブスピロン、ゲピロン、イプサピロンなどの他のアザピロンに似ています。これらの化合物とは異なる独自の特性を持っています。

ブスピロン: どちらも5-HT1A受容体部分アゴニストですが、タンドスピロン塩酸塩は化学構造と薬物動態プロファイルが異なります.

ゲピロン: 抗不安効果は似ていますが、タンドスピロン塩酸塩はより選択的な受容体結合プロファイルを持っています.

イプサピロン: 同じクラスを共有していますが、受容体親和性と臨床応用が異なります.

タンドスピロン塩酸塩の独自の化学構造と選択的な受容体活性は、臨床的および研究的の両方において貴重な化合物になります。

類似化合物との比較

Tandospirone hydrochloride is similar to other azapirones like buspirone, gepirone, and ipsapirone. it has unique properties that distinguish it from these compounds:

Buspirone: Both are 5-HT1A receptor partial agonists, but this compound has a different chemical structure and pharmacokinetic profile.

Gepirone: Similar in its anxiolytic effects, but this compound has a more selective receptor binding profile.

Ipsapirone: Shares the same class but differs in its receptor affinity and clinical applications.

This compound’s unique chemical structure and selective receptor activity make it a valuable compound for both clinical and research purposes.

生物活性

Tandospirone hydrochloride, a selective 5-HT1A receptor partial agonist, has garnered attention for its diverse biological activities, particularly in the realms of anxiety and cognitive disorders. This article delves into its pharmacological profile, clinical efficacy, and potential therapeutic applications, supported by data tables and case studies.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

- Chemical Name: (3a R,4 S,7 R,7a S)- rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1 H-isoindole-1,3(2 H)-dione hydrochloride

- Molecular Weight: 419.9 Da

- Purity: ≥98%

- Ki Value: 27 nM for 5-HT1A receptor

Tandospirone exhibits selectivity over various receptors, including 5-HT2, 5-HT1C, α1, α2, D1, and D2 receptors (Ki values ranging from 1300 - 41000 nM), indicating a strong preference for the 5-HT1A receptor which is pivotal in modulating anxiety and mood disorders .

Tandospirone acts primarily as a partial agonist at the 5-HT1A receptor. This action leads to a decrease in the firing rate of serotonin neurons in the dorsal raphe nucleus, which is associated with anxiolytic effects. Its ability to modulate serotonin levels positions it as a potential treatment for various psychiatric disorders .

Clinical Efficacy

Anxiolytic Effects:

Tandospirone has been clinically validated for treating generalized anxiety disorder (GAD) and anxiety symptoms associated with other central nervous system conditions such as Alzheimer’s disease (AD) and vascular dementia. A notable study observed that after eight weeks of treatment with tandospirone in patients with behavioral and psychological symptoms of dementia (BPSD), significant improvements were noted in Neuropsychiatric Inventory (NPI) scores .

Case Study Highlights:

-

Study on AD Patients:

- Participants: 30 patients with AD.

- Duration: 12 weeks.

- Findings: Combination therapy with donepezil hydrochloride and tandospirone led to significantly lower NPI scores compared to donepezil alone (P<0.05). The Hamilton Anxiety Scale (HAM-A) scores also showed significant improvement in the combination group .

- Vascular Depression Study:

Biological Activity Data Table

| Activity | Observation | Reference |

|---|---|---|

| Anxiolytic Activity | Significant improvement in anxiety symptoms | Matsubara et al., 2006 |

| Cognitive Improvement | Enhanced NPI scores in AD patients | Sato et al., 2020 |

| Impulsive Behavior Reduction | Decreased impulsive actions in rats | Matsubara et al., 2006 |

| Combination Therapy Efficacy | Better outcomes compared to monotherapy | Sato et al., 2020 |

Safety Profile

Tandospirone is generally well-tolerated. Adverse events reported include mild nausea and dizziness, which typically resolve within two weeks. No significant changes were observed in routine blood tests or liver function indicators during clinical trials .

特性

IUPAC Name |

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVFJYKNBOHIMH-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243943 | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99095-10-0 | |

| Record name | Tandospirone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANDOSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。